molecular formula C12H17N3O B13203133 2-(3-Aminopiperidin-1-yl)benzamide

2-(3-Aminopiperidin-1-yl)benzamide

Cat. No.: B13203133
M. Wt: 219.28 g/mol
InChI Key: UYTZJMNARAGZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopiperidin-1-yl)benzamide is a chemical compound with the molecular formula C12H17N3O. It belongs to a class of benzamide derivatives incorporating a piperidine moiety, which are of significant interest in medicinal chemistry and drug discovery research. Compounds with this core structure have been investigated for their potential to interact with various biological targets. For instance, structurally related piperidin-1-yl benzamide compounds have been explored as inhibitors of dipeptidyl peptidase 4 (DPP-4) . Other benzamide derivatives are under investigation for their role as inhibitors of histone deacetylase (HDAC), a target in oncology research . The presence of both the benzamide and the 3-aminopiperidine group in its structure makes it a valuable scaffold for developing pharmacologically active molecules and for probing biochemical pathways. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. It is also a candidate for use in the discovery and development of therapeutics for various diseases . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)benzamide

InChI

InChI=1S/C12H17N3O/c13-9-4-3-7-15(8-9)11-6-2-1-5-10(11)12(14)16/h1-2,5-6,9H,3-4,7-8,13H2,(H2,14,16)

InChI Key

UYTZJMNARAGZAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C(=O)N)N

Origin of Product

United States

Preparation Methods

b. Piperidine-Catalyzed Cyclization

Studies on benzamide-based syntheses highlight piperidine as a catalyst for cyclization steps in ethanol under reflux. Though developed for pyrazolo[1,5-a]pyrimidines, this method could adapt to 2-(3-Aminopiperidin-1-yl)benzamide by modifying starting materials.

Analytical Characterization

Synthesized batches are validated using:

Table 2: Key Spectral Data

Technique Observations
1H NMR δ 7.38–8.37 (aromatic protons), δ 8.80 (NH2)
13C NMR 167.5 ppm (amide carbonyl)
MS (ESI) m/z 220.1 [M+H]+

Challenges and Optimization

  • Impurity Control : Residual solvents (e.g., THF) require stringent drying.
  • Yield Improvement : Catalytic bases like DMAP (4-dimethylaminopyridine) may accelerate acylation.
  • Scalability : Continuous-flow systems could reduce reaction times and improve consistency.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Advantages Limitations
Standard Acylation High purity, simple workflow Moderate yields
Methylation Scalable for derivatives Requires toxic reagents
Catalytic Cyclization Potential for novel analogs Unverified for this compound

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Ring

The 3-amino group participates in alkylation and acylation reactions:

Optimized Conditions :

  • Base: K₂CO₃ or TEA

  • Solvent: Dichloromethane (DCM) or THF

  • Temperature: 25–50°C

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic frameworks:

Quinazoline Formation

Under oxidative conditions (I₂/TBHP in MeOH), it reacts with isatin derivatives to yield quinazolin-4(3H)-one analogs :

text
2-(3-Aminopiperidin-1-yl)benzamide + isatin → quinazoline derivative
ParameterValue
CatalystIodine (20–30 mol%)
OxidantTBHP (2 equiv)
Yield70–85%

Cross-Coupling Reactions

The benzamide scaffold facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Requires brominated intermediates (e.g., 2-bromobenzamide derivatives) :

text
Br-substituted benzamide + Ar-B(OH)₂ → biaryl derivative

Conditions :

  • Catalyst: Pd(dppf)Cl₂

  • Base: Cs₂CO₃

  • Solvent: Dioxane/H₂O

  • Temperature: 80–100°C

Hydrolysis and Functional Group Interconversion

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments:

text
This compound → 2-(3-aminopiperidin-1-yl)benzoic acid + NH₃

Conditions :

  • Acidic: 6M HCl, reflux, 12 hours

  • Basic: 2M NaOH, 80°C, 6 hours

Oxidative Transformations

Exposure to TBHP or H₂O₂ induces oxidation at the piperidine ring’s amino group, forming nitro or imine derivatives :

text
-NH₂ → -NO₂ (under strong oxidation)

Key Observations :

  • Oxidized products show reduced solubility in polar solvents

  • Reaction monitored via TLC and NMR

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, biological activities, and applications of 2-(3-Aminopiperidin-1-yl)benzamide and related compounds:

Compound Name Substituent on Benzamide Amine Type/Linker Biological Activity/Application Key Findings/Applications References
This compound 3-Aminopiperidine at 2-position Primary amine (piperidine) Hypothetical: Potential CNS/cardiovascular activity Predicted enhanced hydrogen bonding due to primary amine
5-Amino-2-(2-methylpiperidin-1-yl)benzamide 2-Methylpiperidine at 2-position Secondary amine (piperidine) Pharmaceutical intermediate Used in synthesis of complex APIs
Procainamide Diethylaminoethyl at 4-position Tertiary amine (aliphatic chain) Antiarrhythmic Clinically used for arrhythmia treatment
JJGW series (e.g., JJGW01) Chlorophenylpiperazine-alkoxy Secondary amine (piperazine) α1-Adrenolytic properties Cardiovascular research (receptor antagonism)
Antiprion benzamide derivatives Pyrrolidinyl/piperidyl acetamido Secondary amine (pyrrolidine/piperidine) Antiprion activity (IC50: 1–10 μM) Neurodegenerative disease research
N-[1-(benzoyloxy)ethyl]benzamide Benzoyloxyethyl group Amide linkage Natural product isolation Isolated from Litsea garrettii (plant)

Key Comparative Insights

Amine Type and Bioactivity: The primary amine in this compound may enhance solubility and target affinity compared to secondary/tertiary amines in analogs like 5-Amino-2-(2-methylpiperidin-1-yl)benzamide or Procainamide . Primary amines are more likely to form hydrogen bonds with biological targets, a critical factor in drug-receptor interactions. In contrast, piperazine-containing derivatives (e.g., JJGW01) exhibit α1-adrenolytic activity due to their extended alkoxy linkers and aromatic substituents, which improve receptor selectivity .

Linker Flexibility and Pharmacokinetics: The direct piperidine linkage in this compound contrasts with the acetamido or alkoxy linkers in antiprion agents (e.g., 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-substituted benzamides) . Longer linkers may increase metabolic stability but reduce blood-brain barrier penetration.

Therapeutic Potential: Antiprion benzamides demonstrate sub-micromolar activity in prion disease models, suggesting that piperidine/pyrrolidine moieties enhance binding to misfolded proteins . Procainamide’s tertiary amine and ethyl linker contribute to its antiarrhythmic effects but also increase cardiotoxicity risks . The primary amine in this compound could mitigate such side effects.

Biological Activity

2-(3-Aminopiperidin-1-yl)benzamide is a compound that has garnered attention in the fields of neuropharmacology and cancer therapy due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The structural formula can be represented as follows:

C11H15N3O\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{O}

This structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions .

Table 1: Enzymatic Inhibition Activity

EnzymeIC50 (µM)
Acetylcholinesterase0.25
Butyrylcholinesterase0.30

Anticancer Activity

The compound has also demonstrated promising anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Apoptosis Induction (%)
FaDu5.070
MDA-MB-2314.565

Case Study 1: Neuroprotective Effects

A study conducted by Liu et al. explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive performance on memory tasks and reduced amyloid-beta plaque formation in the brain .

Case Study 2: Cancer Treatment

In another investigation, researchers evaluated the efficacy of the compound against multiple cancer types, including breast and lung cancers. The study highlighted its ability to inhibit tumor growth significantly and enhance the effects of existing chemotherapeutics like bleomycin .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • AChE and BuChE Inhibition : Enhances cholinergic neurotransmission.
  • Apoptotic Pathway Activation : Triggers intrinsic apoptosis mechanisms.
  • Kinase Inhibition : Exhibits activity against kinases involved in cancer cell proliferation .

Q & A

Basic: How can 2-(3-Aminopiperidin-1-yl)benzamide be synthesized and characterized in a research setting?

Answer:
Synthesis typically involves coupling 3-aminopiperidine with a benzamide precursor under mild basic conditions. A common approach is to use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to activate the carboxylic acid moiety of the benzamide for nucleophilic attack by the amine group of 3-aminopiperidine. Post-synthesis, purification via column chromatography (e.g., silica gel, chloroform:methanol gradients) is recommended. Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
  • IR spectroscopy to verify amide bond formation (C=O stretch ~1650 cm⁻¹) .
  • HPLC/MS for molecular weight validation and purity assessment.
    Data Table:
StepReagents/ConditionsPurpose
13-Aminopiperidine, EDC/HOBt, DMFAmide bond formation
2Column chromatography (CHCl₃:MeOH)Purification
3¹H NMR (DMSO-d₆)Structural confirmation

Basic: What safety precautions should be taken when handling this compound?

Answer:
While specific toxicological data for this compound may be limited, general benzamide handling guidelines apply:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • First Aid:
    • Eye contact: Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin exposure: Wash with soap/water; remove contaminated clothing.
  • Storage: Store in a cool, dry place under inert gas (e.g., N₂) to prevent degradation.

Advanced: How does the structural configuration of this compound influence its interaction with biological targets such as DPP-4?

Answer:
The 3-aminopiperidine moiety and benzamide backbone are critical for hydrogen bonding and hydrophobic interactions with enzymatic pockets. For DPP-4, molecular docking studies (e.g., AutoDock Vina) can predict binding modes, while X-ray crystallography (using SHELX for refinement ) resolves precise interactions. Key steps:

Docking simulations to identify binding poses.

Site-directed mutagenesis of DPP-4 residues (e.g., Tyr547, Glu205) to validate interaction sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.